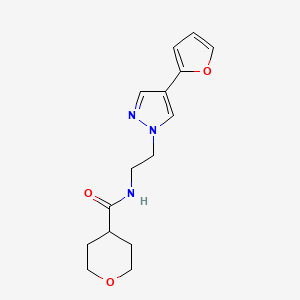
5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of kinase inhibitors and has been found to selectively target specific enzymes involved in the regulation of cellular signaling pathways.
Scientific Research Applications
5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. The compound has been found to inhibit the activity of specific enzymes involved in the regulation of cellular signaling pathways, leading to the suppression of tumor growth and inflammation. 5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide has been tested in preclinical studies and has shown promising results in the treatment of several cancers, including B-cell lymphoma and acute myeloid leukemia.
Mechanism of Action
5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide selectively inhibits specific enzymes involved in the regulation of cellular signaling pathways, including Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition leads to the suppression of B-cell proliferation and survival. ITK is involved in T-cell receptor signaling, and its inhibition leads to the suppression of T-cell activation and cytokine production.
Biochemical and Physiological Effects:
5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide has been found to have significant biochemical and physiological effects on cells. The compound inhibits the phosphorylation of downstream signaling molecules, leading to the suppression of cell proliferation and survival. 5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide also inhibits the production of pro-inflammatory cytokines, leading to the suppression of inflammation. In preclinical studies, 5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide has been found to have potent anti-tumor and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide has several advantages and limitations for lab experiments. The compound is highly selective and has low toxicity, making it an ideal candidate for preclinical studies. However, 5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide has limited solubility in water, which can make it challenging to administer in vivo. Additionally, 5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide has a short half-life, which can limit its efficacy in vivo.
Future Directions
5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide has significant potential for therapeutic applications in various diseases, including cancer and autoimmune disorders. Future research should focus on optimizing the synthesis method to improve the yield and purity of the compound. Additionally, further preclinical studies are needed to determine the optimal dosage and administration route for 5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide. Finally, clinical trials are needed to determine the safety and efficacy of 5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide in humans.
Synthesis Methods
The synthesis of 5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide involves several steps, including the preparation of intermediate compounds and the final coupling of the benzofuran-2-carboxamide moiety. The synthesis process is complex and requires several reagents and solvents. The final product is obtained in high yields and is characterized by various analytical techniques, including NMR, IR, and mass spectrometry.
properties
IUPAC Name |
5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2/c15-10-1-4-12-9(7-10)8-13(19-12)14(18)17(6-5-16)11-2-3-11/h1,4,7-8,11H,2-3,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNXMKRFUDWFCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)C2=CC3=C(O2)C=CC(=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

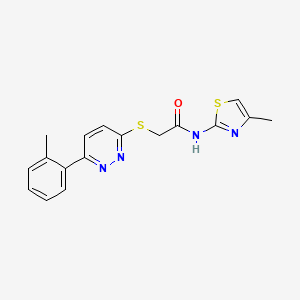
![2-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2376318.png)
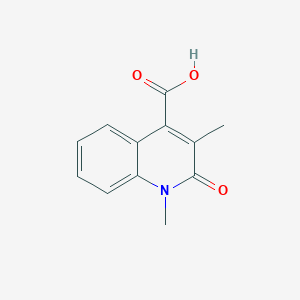
![1-(2,5-dimethylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2376321.png)
![5-{1-[(3-Chloro-4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2376324.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2376325.png)
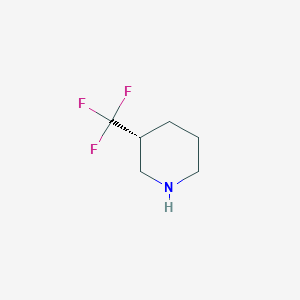
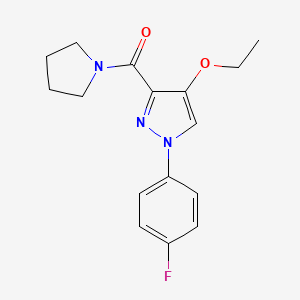
![N-(4-chlorobenzo[d]thiazol-7-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2376329.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,6-difluorobenzamide](/img/structure/B2376332.png)
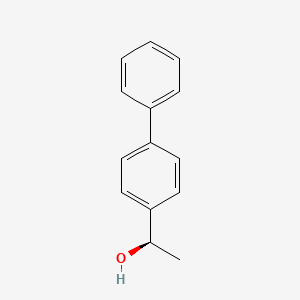
![2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2376337.png)
